Boc-alpha-propyl-DL-Pro-OH

Description

Significance of Non-Canonical Amino Acids as Conformationally Constrained Building Blocks

Non-canonical amino acids (ncAAs) are variants of the 20 standard proteinogenic amino acids that are not naturally incorporated into proteins during translation. sigmaaldrich.com Their unique structures allow for the creation of peptides and other polymers with tailored functionalities. A key feature of many ncAAs is their ability to act as conformationally constrained building blocks. chemrxiv.orgnih.govresearchgate.net This rigidity is crucial in designing molecules with specific three-dimensional shapes, which in turn dictates their biological activity and material properties. sigmaaldrich.com The introduction of these constrained units can lead to peptides with increased stability against enzymatic degradation, enhanced binding affinity to biological targets, and novel catalytic activities. sigmaaldrich.com In material science, the controlled conformation of ncAA-containing polymers can influence their self-assembly into well-defined nanostructures, leading to new materials with unique optical, electronic, or mechanical properties.

The Unique Role of Proline and its Derivatives in Peptide and Peptidomimetic Design

Proline holds a special position among the canonical amino acids due to its cyclic side chain, which is bonded to both the alpha-carbon and the backbone nitrogen atom. caltech.edunih.gov This distinctive pyrrolidine (B122466) ring structure imposes significant conformational restrictions on the peptide backbone, limiting the available phi (φ) and psi (ψ) torsion angles and influencing the cis-trans isomerization of the preceding peptide bond. caltech.eduacs.orgnih.gov These inherent constraints make proline a critical residue for inducing turns and kinks in protein structures, thereby playing a pivotal role in protein folding and stability. nih.govsigmaaldrich.com

Proline derivatives, which are synthetically modified versions of proline, offer an expanded toolkit for peptide and peptidomimetic design. sigmaaldrich.comelectrochem.org By introducing various substituents onto the proline ring, chemists can fine-tune the conformational preferences of the resulting peptide. sigmaaldrich.comnih.gov These modifications can further restrict the backbone conformation, stabilize specific secondary structures like β-turns or polyproline II helices, and introduce new chemical functionalities. nih.govacs.org This level of control is invaluable in the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. sigmaaldrich.com

Overview of α-Substituted Proline Analogs: Conformational Impact and Synthetic Challenges

Alpha-substituted proline analogs, where a substituent is introduced at the α-carbon, represent a significant class of modified prolines. nih.govcore.ac.uk The presence of a substituent at this position further restricts the conformational freedom of the proline ring and the peptide backbone. acs.orgnih.govnih.gov For instance, the introduction of a methyl group at the α-position has been shown to influence the puckering of the pyrrolidine ring and the cis/trans isomerism of the peptide bonds. nih.govcore.ac.uk Computational studies have demonstrated that such substitutions can destabilize certain conformations while favoring others, thereby providing a powerful tool for controlling peptide secondary structure. acs.orgnih.gov

Despite their potential, the synthesis of α-substituted proline analogs presents considerable challenges. usm.eduresearchgate.net The creation of a quaternary stereocenter at the α-position in a controlled manner requires sophisticated synthetic strategies. researchgate.net Overcoming these synthetic hurdles is a key area of research, as the availability of a diverse range of α-substituted proline analogs is crucial for exploring their full potential in various scientific applications. usm.edu

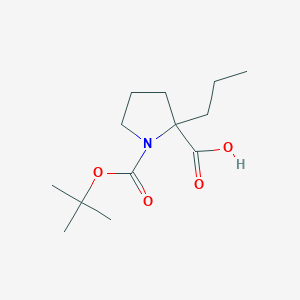

The compound at the center of this article, Boc-alpha-propyl-DL-Pro-OH, is one such α-substituted proline analog. Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a carboxylic acid group, and a propyl group at the α-carbon. guidechem.com3wpharm.com The Boc group is a standard protecting group in peptide synthesis, allowing for the controlled formation of peptide bonds. researchgate.net The propyl group at the α-position introduces significant steric bulk, which is expected to have a profound impact on the conformational properties of peptides incorporating this analog.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 351002-88-5 guidechem.comsigmaaldrich.com |

| Molecular Formula | C13H23NO4 guidechem.com |

| Molecular Weight | 257.33 g/mol guidechem.com |

| Appearance | White solid guidechem.com |

| Boiling Point | 367°C at 760 mmHg guidechem.com |

| Density | 1.11 g/cm³ guidechem.com |

| Flash Point | 175.8°C guidechem.com |

| Refractive Index | 1.488 guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVUNRZZXRGUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereocontrolled Synthesis of α Propyl Dl Proline Derivatives

General Methodologies for α-Substituted Proline Synthesis

The construction of α-substituted prolines requires precise control over stereochemistry. Methodologies are often classified by the bond-forming strategy used to create the quaternary skeleton. nih.govnih.gov Well-established strategies include the alkylation of enolate derivatives, 1,3-dipolar cycloadditions, and various asymmetric catalytic approaches. nih.gov

The asymmetric synthesis of α-substituted prolines is crucial for accessing enantiomerically pure forms necessary for pharmacological applications. nih.gov Several key approaches have been developed to achieve this.

One prominent strategy is the "self-reproduction of chirality," reported by Seebach and colleagues. nih.gov In this method, L-proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. Deprotonation of this rigid structure generates a chiral, non-racemic enolate that reacts with alkyl halides with retention of configuration, effectively transferring the original chirality of the proline to the newly functionalized α-position. nih.gov

Another powerful technique involves chirality transfer, where the stereochemical information is relayed from one part of the molecule to another. For instance, an asymmetric synthesis has been achieved through the diastereoselective N-alkylation of a proline ester, followed by a stereoselective nih.govnih.gov-Stevens rearrangement. nih.govelsevierpure.com This process transfers chirality from the α-carbon to a newly formed chiral center on the nitrogen, and then back to the α-carbon during the rearrangement, yielding the α-substituted product. nih.gov Asymmetric catalytic methods have also emerged as a powerful tool for constructing these complex amino acid analogues. nih.gov

When a proline derivative already contains stereocenters, such as in 4-hydroxyproline (B1632879), the introduction of a new substituent at the α-position must be controlled relative to the existing stereochemistry. This diastereoselective control is often governed by the specific reaction conditions and the nature of the substrates. nih.gov

The stereochemical outcome of alkylating enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esters has been studied in detail. nih.gov Research has shown that the diastereoselectivity of the alkylation is highly dependent on both the N-protecting group and the choice of the alkylating agent. nih.gov For example, the alkylation of (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters proceeds with high yield and diastereoselectivity. nih.gov The stereochemical results suggest that the behavior of enolates derived from 4-fluoroprolines differs from those generated from O-protected 4-hydroxyprolines, highlighting the subtle electronic and steric factors that guide the approach of the electrophile. nih.gov

| Factor | Influence on Diastereoselectivity | Example |

| N-Protecting Group | Affects the conformation and electronic properties of the enolate intermediate. | N-Boc vs. N-benzoyl groups can lead to different diastereomeric ratios in the alkylation of 4-hydroxyproline esters. nih.gov |

| Alkylating Agent | The size and reactivity of the electrophile influence the transition state geometry. | Different alkyl halides can result in varying levels of stereocontrol during the reaction. nih.gov |

| Substituents on the Ring | Groups at other positions (e.g., C4) can direct the incoming electrophile to a specific face of the molecule. | A fluoro group at C4 has been shown to direct alkylation with high diastereoselectivity. nih.gov |

Creating the α-quaternary stereocenter in proline is a central challenge due to the steric congestion involved. acs.org Methodologies for this transformation are diverse and can be broadly categorized.

A primary method involves the direct electrophilic alkylation of enolate equivalents derived from L-proline itself. nih.gov This approach leverages a pre-existing proline scaffold and modifies it. The "self-reproduction of chirality" mentioned earlier is a prime example of this strategy. nih.gov

Another major class of reactions involves the construction of the pyrrolidine (B122466) ring through intramolecular cyclization. In these syntheses, a geminally disubstituted glycine (B1666218) equivalent containing a suitable leaving group on a side chain is cyclized to form the five-membered ring. nih.gov This strategy builds the quaternary center first on an acyclic precursor and then forms the proline ring. Various reagents, including bis-lactim ethers and oxazolidines, have been successfully employed as glycine equivalents in this context. nih.gov The development of efficient catalytic processes for these transformations remains an active area of research. nih.gov

| Synthetic Strategy | Description | Key Features |

| Alkylation of Proline Enolates | A pre-existing proline derivative is deprotonated at the α-carbon to form an enolate, which is then trapped with an electrophile (e.g., an alkyl halide). nih.gov | Often relies on chiral auxiliaries or existing stereocenters for stereocontrol. nih.gov |

| Intramolecular Cyclization | An acyclic precursor with a pre-formed quaternary carbon is cyclized to construct the pyrrolidine ring. nih.gov | Builds the stereocenter in a more flexible acyclic system before ring formation. |

| 1,3-Dipolar Cycloaddition | A cycloaddition reaction, for example between an azomethine ylide and a dipolarophile, is used to construct the proline ring with the desired substitution pattern. | A powerful method for ring construction with inherent stereochemical control. |

| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemical outcome of the key bond-forming reaction that creates the quaternary center. nih.gov | Offers an efficient route to enantiomerically enriched products. nih.gov |

Synthesis of Boc-α-Propyl-DL-Pro-OH: Specific Considerations

The synthesis of a specific derivative like Boc-α-propyl-DL-Pro-OH involves addressing challenges common to α-quaternary proline synthesis, with added considerations for the propyl group and the essential role of the Boc protecting group.

Steric hindrance is a significant factor in the synthesis of α-propyl proline. The introduction of a propyl group, which is substantially larger than a methyl or ethyl group, at the already crowded α-position of the proline ring poses a considerable steric challenge. acs.orgnih.gov

This increased steric bulk can manifest in several ways:

Lower Reaction Rates: The approach of the propylating agent (e.g., propyl iodide or bromide) to the α-carbon of the proline enolate can be sterically impeded, leading to slower reaction rates compared to the introduction of smaller alkyl groups.

Harsher Reaction Conditions: To overcome the steric barrier, more forcing reaction conditions may be necessary. This could include the use of more reactive electrophiles, stronger bases (e.g., lithium diisopropylamide, LDA), or higher temperatures, which in turn might compromise the stability of other functional groups in the molecule.

The steric hindrance presented by the α-propyl group not only affects the alkylation step but can also influence subsequent transformations, such as the hydrolysis of an ester to the final carboxylic acid, which may require optimized conditions to proceed to completion. acs.org

| Alkyl Group | Relative Size | Steric Hindrance | Synthetic Implication |

| Methyl (-CH₃) | Small | Low | Alkylation is generally efficient and high-yielding. |

| Ethyl (-CH₂CH₃) | Medium | Moderate | Reaction rates may be slightly slower than methylation. |

| Propyl (-CH₂CH₂CH₃) | Large | Significant | Can lead to lower yields and require more forcing reaction conditions. acs.orgnih.gov |

In the synthesis of α-alkylated proline derivatives, protecting the proline nitrogen is essential. The tert-butoxycarbonyl (Boc) group is a widely used N-protecting group in amino acid chemistry due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. orgsyn.orgorgsyn.org

The role of the Boc group in the synthesis of Boc-α-propyl-DL-Pro-OH is multifaceted:

Preventing N-Alkylation: The proline nitrogen is a secondary amine and is nucleophilic. Without protection, it would compete with the α-carbon enolate for reaction with the propylating agent, leading to undesired N-propylation.

Facilitating α-Deprotonation: The electron-withdrawing nature of the Boc group increases the acidity of the α-proton, making it easier to remove with a strong base to form the necessary enolate for alkylation.

Improving Solubility: The Boc group often enhances the solubility of amino acid derivatives in organic solvents commonly used for synthesis. orgsyn.org

The Boc group is typically introduced by reacting the proline starting material with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.orgorgsyn.org After the α-propylation and any other necessary steps are complete, the Boc group can be cleaved cleanly using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, which liberate the free amine by releasing carbon dioxide and tert-butanol (B103910) (which typically forms isobutylene). orgsyn.org

| Feature | Description |

| Introduction | Reacting proline with di-tert-butyl dicarbonate (Boc₂O) and a base. orgsyn.orgorgsyn.org |

| Function | Protects the nitrogen from unwanted reactions (e.g., N-alkylation), increases α-proton acidity, and improves solubility. |

| Stability | Stable to a wide range of nucleophilic, basic, and catalytic hydrogenation conditions. |

| Cleavage (Deprotection) | Removed under strongly acidic conditions (e.g., trifluoroacetic acid or HCl). orgsyn.org |

Optimization of Reaction Conditions for Yield and Stereochemical Purity

The stereocontrolled synthesis of α-substituted prolines is a challenging endeavor, with the final yield and stereochemical purity being highly dependent on the chosen reaction conditions. The alkylation of proline enolates is a common strategy, where factors such as the choice of base, solvent, temperature, and electrophile play a critical role in determining the stereochemical outcome. For instance, alkylations of proline-based imidazolidinones have been shown to afford high levels of either the cis or trans configured products based on the nature of temporary chemical groups. nih.gov

Research into the synthesis of α-alkylated prolines has demonstrated that the diastereoselectivity of the reaction can be finely tuned. Key variables include the metal counterion of the enolate, the presence of additives, and the reaction temperature. For example, in the synthesis of related α-disubstituted β-homoprolines, the choice between indium or zinc for stereodivergent allylation significantly influences the stereochemical outcome. acs.org Similarly, studies on the alkylation of N-Boc-l-proline methyl esters have shown that the reaction proceeds with high yield and diastereoselectivity, with the stereochemical course being influenced by substituents on the proline ring.

A systematic approach to optimizing these conditions is crucial. This often involves screening a variety of solvents, bases, and temperatures to identify the optimal parameters for maximizing the yield of the desired diastereomer while minimizing side reactions.

Table 1: Factors Influencing Yield and Stereoselectivity in α-Alkylation of Proline Derivatives

| Parameter | Variation | Effect on Yield and Stereoselectivity |

| Base | Lithium diisopropylamide (LDA), Potassium bis(trimethylsilyl)amide (KHMDS) | The choice of base can influence the enolate geometry and subsequent alkylation stereoselectivity. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether, Toluene | Solvent polarity can affect the aggregation state of the enolate and the transition state of the alkylation reaction. |

| Temperature | -78 °C to room temperature | Lower temperatures generally favor higher stereoselectivity by minimizing competing side reactions and epimerization. |

| Additives | Hexamethylphosphoramide (HMPA), 18-Crown-6 | Additives can chelate the metal counterion, altering the reactivity and stereoselectivity of the enolate. |

Advanced Synthetic Techniques for Incorporating Sterically Hindered Proline Analogs

The incorporation of sterically hindered amino acids like α-propyl-proline into peptide sequences presents significant challenges due to the bulky nature of the residue, which can impede coupling reactions. luxembourg-bio.com This has led to the development of advanced synthetic techniques to facilitate their inclusion in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Difficult Sequences

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide assembly, but sequences containing sterically hindered residues are notoriously difficult to synthesize. luxembourg-bio.combachem.com The steric bulk of α,α-disubstituted prolines can lead to incomplete coupling reactions, resulting in deletion sequences and low yields of the desired peptide. semanticscholar.org

Several strategies have been developed to overcome these challenges:

Optimized Coupling Protocols: Longer coupling times or "double coupling," where the coupling step is repeated, are often employed to drive the reaction to completion. du.ac.in

Specialized Resins: The choice of solid support can influence the efficiency of SPPS. Resins with lower loading capacities or those with linkers that provide greater spacing from the polymer backbone can improve accessibility for bulky amino acids. bachem.com

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides, which are derivatives of serine or threonine, can disrupt the formation of secondary structures that hinder coupling reactions in difficult sequences. luxembourg-bio.com

Solution-Phase Peptide Synthesis (LPPS) Approaches for Modified Prolines

While SPPS is dominant, Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, remains a valuable technique, particularly for the large-scale production of peptides or for sequences that are difficult to assemble on a solid support. springernature.com LPPS offers the advantage of allowing for the purification of intermediate peptide fragments, which can lead to a purer final product. bachem.com

In the context of modified prolines, LPPS allows for greater flexibility in the choice of coupling reagents and reaction conditions. springernature.com The synthesis of peptides containing sterically hindered residues can be facilitated by carefully controlling stoichiometry and reaction times in a homogeneous solution. Protecting group strategies, such as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach, are well-suited for solution-phase synthesis. bachem.com

Application of Novel Coupling Reagents and Reaction Enhancements (e.g., Microwave Irradiation)

The development of highly efficient coupling reagents and reaction-enhancing technologies has been a major driver of progress in the synthesis of peptides containing sterically hindered amino acids.

Novel Coupling Reagents: A variety of coupling reagents have been developed to overcome the steric hindrance associated with α,α-disubstituted amino acids. These reagents activate the carboxylic acid of the incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. They are broadly classified into phosphonium (B103445) and aminium (or uronium) salts. sigmaaldrich.com Reagents such as PyBrOP (bromotripyrrolidinophosphonium hexafluorophosphate) are known to be particularly effective for difficult couplings involving sterically hindered residues. peptide.com More recent developments include reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate), which is noted for its high reactivity and safety profile. bachem.com

Table 2: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

| Reagent Class | Examples | Characteristics |

| Phosphonium Salts | BOP, PyBOP, PyAOP, PyBrOP | Highly reactive, effective for hindered couplings. Byproducts of BOP can be toxic. peptide.comuniurb.it |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient and widely used. HATU is generally more reactive than HBTU. peptide.combachem.com |

| Oxyma-Based Reagents | COMU, PyOxim | Offer high reactivity and a better safety profile compared to benzotriazole-based reagents. bachem.com |

Microwave Irradiation: Microwave-assisted SPPS has emerged as a powerful tool for accelerating peptide synthesis. semanticscholar.orgnih.gov Microwave energy provides rapid and uniform heating of the reaction mixture, which can significantly reduce the time required for both coupling and deprotection steps. nih.gov This is particularly advantageous for difficult sequences and the incorporation of sterically hindered amino acids, where conventional methods may require extended reaction times and result in lower purity. nih.govresearchgate.net Studies have shown that microwave irradiation can lead to higher yields and purity of the final peptide product in a fraction of the time compared to traditional SPPS methods. nih.gov

Green Chemistry Principles in the Synthesis of α-Substituted Prolines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of complex molecules like α-substituted prolines provides numerous opportunities for the application of these principles.

Key green chemistry considerations in this context include:

Use of Greener Solvents: Traditional peptide synthesis often relies on solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). Research is ongoing to replace these with more environmentally benign alternatives.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. L-proline itself, a naturally occurring amino acid, has been effectively used as an organocatalyst in various organic transformations, promoting reactions under mild and often solvent-free conditions. mdpi.comtandfonline.comresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions are inherently more atom-economical than substitution or elimination reactions.

Renewable Feedstocks: Whenever feasible, raw materials should be renewable. Proline and its derivatives can often be synthesized from renewable resources like glutamic acid. mdpi.com

By integrating these principles, the synthesis of α-substituted prolines can be made more sustainable, reducing its environmental impact without compromising on efficiency or product quality. mdpi.com

Conformational Analysis and Structural Characterization of Boc α Propyl Dl Pro Oh

Intrinsic Conformational Preferences of α-Substituted Prolines

The conformation of a proline residue is primarily defined by two key equilibria: the pucker of the five-membered pyrrolidine (B122466) ring and the isomeric state of the preceding amide (or in this case, carbamate) bond. nih.gov Substitution at the α-carbon, as in Boc-α-propyl-DL-Pro-OH, directly influences both of these conformational features.

Influence of α-Propyl Substitution on Pyrrolidine Ring Pucker (Cγ-endo/exo)

For α-substituted prolines, steric factors play a dominant role in determining the preferred ring pucker. The introduction of a bulky substituent at the Cα position, such as a propyl group, is expected to create significant steric strain. For an L-proline derivative, substitution at the α-position generally favors an exo ring pucker. This preference arises because the alternative endo pucker would lead to a more eclipsed and sterically hindered conformation. nih.gov Therefore, it is anticipated that the L-enantiomer within the DL-mixture of Boc-α-propyl-DL-Pro-OH would predominantly adopt a Cγ-exo pucker to minimize steric clashes between the propyl group and the rest of the molecule. Conversely, the D-enantiomer would favor the Cγ-endo pucker. nih.gov

Table 1: Expected Pyrrolidine Ring Pucker Preferences in α-Alkyl-Substituted Prolines Note: This table is based on general principles established for α-substituted prolines, as specific data for the α-propyl derivative is not readily available in the literature.

| Enantiomer | Expected Predominant Pucker | Rationale |

| L-form | Cγ-exo | Minimizes steric hindrance from the α-alkyl group. nih.gov |

| D-form | Cγ-endo | Minimizes steric hindrance for the D-configuration. nih.gov |

Analysis of Amide Bond Isomerism (cis/trans) and its Modulations

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. Unlike most other amino acids which overwhelmingly favor the trans isomer, the energy difference between the cis and trans conformers of an X-Pro bond is relatively small. peptide.com However, substitution at the α-carbon significantly alters this equilibrium.

The presence of a sterically demanding group at Cα, such as a methyl or propyl group, strongly disfavors the cis conformation of the preceding amide bond. nih.govnih.gov This is due to a severe steric clash that would occur between the α-substituent and the side chain of the preceding residue (in a peptide context) or, in the case of Boc-α-propyl-DL-Pro-OH, with the Boc protecting group. Computational studies on N-acetyl-L-α-methylproline-N'-methylamide have shown that tetrasubstitution at the α-carbon destabilizes conformers with cis peptide bonds. nih.gov Therefore, the Boc-N bond in Boc-α-propyl-DL-Pro-OH is expected to exist almost exclusively in the trans conformation to avoid this steric repulsion. While both cis and trans conformers might be populated for N-Boc-L-proline itself, the addition of the α-propyl group would drastically shift the equilibrium toward the trans isomer. peptide.com

Theoretical Approaches to Conformational Landscape Exploration

To fully characterize the conformational preferences and energy landscapes of molecules like Boc-α-propyl-DL-Pro-OH, various computational chemistry methods are employed. These theoretical approaches provide insights into the relative energies of different conformers, the barriers to their interconversion, and their dynamic behavior.

Quantum Mechanical (QM) Calculations (e.g., DFT Studies)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic conformational preferences of proline analogs. nih.govresearchgate.net DFT calculations can accurately model the electronic structure of the molecule and provide reliable geometries and relative energies for different conformers.

For a molecule like Boc-α-propyl-DL-Pro-OH, DFT studies would typically be performed on a model system, such as an N-acetylated and N'-methylated derivative, to mimic the peptide environment. nih.govnih.gov Such calculations would involve:

Geometry Optimization: Finding the lowest energy structures for the various possible conformers (e.g., trans/Cγ-exo, trans/Cγ-endo, cis/Cγ-exo, cis/Cγ-endo).

Energy Calculations: Determining the relative energies of these optimized structures to identify the most stable conformers.

Transition State Searching: Locating the transition states for conformational changes, such as ring puckering and cis/trans isomerization, to calculate the energy barriers for these processes.

Based on studies of α-methylproline, it is expected that DFT calculations for α-propyl-proline would confirm a strong energetic preference for the trans amide isomer and reveal the subtle energy differences between the Cγ-endo and Cγ-exo ring puckers. nih.gov The effect of solvent can also be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Representative Relative Energies (kcal/mol) for Proline Analogs from DFT Calculations Note: The following data is illustrative, based on findings for Ac-L-α-MePro-NHMe, as specific calculations for the α-propyl derivative are not available. The values represent the destabilization energy relative to the most stable conformer.

| Conformer (Amide/Pucker) | Relative Energy (kcal/mol) | Expected Trend for α-Propyl |

| trans / exo | 0.00 (Reference) | Expected to be the most stable |

| trans / endo | ~1-2 | Slightly higher in energy |

| cis / exo | > 5.0 | Significantly destabilized |

| cis / endo | > 5.0 | Significantly destabilized |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy for smaller systems, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational dynamics of larger molecules or for longer timescales. biorxiv.orgnih.gov

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less expensive than QM and is used for energy minimization and conformational searching. nih.gov

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that reveals its dynamic behavior. frontiersin.orgnih.gov For Boc-α-propyl-DL-Pro-OH, MD simulations could be used to study:

The flexibility of the pyrrolidine ring and the transitions between pucker states.

The stability of the trans-amide conformation over time.

The influence of solvent molecules on the conformational equilibrium, by performing simulations in an explicit solvent environment.

MD simulations on related proline-containing peptides have been instrumental in understanding how the pyrrolidine ring stabilizes specific secondary structures like β-turns. nih.gov

Conformational Search Algorithms and Energy Landscapes

To obtain a comprehensive picture of the accessible conformations, conformational search algorithms are often employed in conjunction with MM or QM methods. nih.gov These algorithms systematically explore the rotational freedom of the molecule to identify all low-energy conformers. The results can be used to construct a potential energy surface or a free energy landscape, which maps the energy of the molecule as a function of its key dihedral angles (e.g., those defining ring pucker and amide isomerism). nih.gov For Boc-α-propyl-DL-Pro-OH, this would visually represent the energetically favorable regions of its conformational space, which are expected to be dominated by the trans-amide state, with distinct minima corresponding to the preferred ring pucker conformations.

Experimental Characterization of Conformational States

The experimental elucidation of the conformational states of Boc-α-propyl-DL-Pro-OH in both solution and solid states is critical for a complete structural understanding. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, vibrational spectroscopy (e.g., FTIR), and X-ray crystallography provide complementary information on the molecule's structure and dynamics.

NMR spectroscopy is a powerful tool for investigating the solution-state conformation of proline derivatives. It provides detailed information on the cis/trans isomerization of the prolyl amide bond and the puckering of the pyrrolidine ring. For Boc-α-propyl-DL-Pro-OH, two distinct sets of resonances are expected in both ¹H and ¹³C NMR spectra due to the slow interconversion between the cis and trans conformers of the Boc-N bond on the NMR timescale. researchgate.net The relative populations of these conformers are influenced by the solvent polarity and the steric bulk of the α-substituent. researchgate.net

The α-propyl group is anticipated to sterically favor the trans conformation, where it is positioned away from the Boc protecting group. nih.gov The chemical shifts of the proline ring protons (Hα, Hβ, Hγ, Hδ) and carbons (Cα, Cβ, Cγ, Cδ) are sensitive to the ring pucker (endo vs. exo) and the cis/trans isomeric state. nih.gov For instance, the chemical shift difference between Cβ and Cγ (Δβγ) is a well-established indicator of the proline ring conformation. nih.gov

Based on data from analogous compounds like Boc-L-proline, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the major (trans) conformer of Boc-α-propyl-DL-Pro-OH in a solvent like CDCl₃. chemicalbook.commdpi.com

Expected NMR Data for Boc-α-propyl-DL-Pro-OH (trans conformer)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (CH₃)₃ | ~1.4 | ~28.3 |

| Boc C(CH₃)₃ | - | ~80.4 |

| Boc C=O | - | ~154.6 |

| Pro-Cα | - | ~61.0 |

| Pro-Cβ | ~2.0-2.3 | ~30-33 |

| Pro-Cγ | ~1.8-2.1 | ~23-25 |

| Pro-Cδ | ~3.3-3.6 | ~47.0 |

| Propyl-CH₂ | ~1.5-1.8 | ~35-38 |

| Propyl-CH₂ | ~1.2-1.5 | ~18-20 |

| Propyl-CH₃ | ~0.9 | ~14.0 |

| COOH | - | ~173-175 |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. The presence of the DL-racemic mixture would not significantly alter the chemical shifts for a given conformer but would result in a spectrum representing both enantiomers.

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules. While Boc-α-propyl-DL-Pro-OH is a single amino acid derivative and does not form extensive secondary structures like helices or sheets on its own, its CD spectrum provides insights into its conformational preferences, particularly the propensity to adopt turn-like structures. Proline and its derivatives are known to be key components of β-turns and polyproline II (PPII) helices in peptides. nih.govreddit.com

The CD spectrum of a proline derivative is typically characterized by a negative band around 200-205 nm and a positive band near 220-230 nm, which is characteristic of a PPII-like conformation. nih.govresearchgate.net The introduction of an α-alkyl group can influence the position and intensity of these bands. For instance, α-methylation has been shown to favor a type III' β-turn conformation in certain dipeptides, which has a distinct CD signature. sigmaaldrich.com The environment, including the solvent, has a significant impact on the CD spectra of proline-containing molecules, with nonpolar environments sometimes revealing additional spectral features. rsc.org

For Boc-α-propyl-DL-Pro-OH, as a racemic mixture, no CD signal would be observed. However, for the individual L- or D-enantiomers, a CD spectrum would be expected. The L-enantiomer would likely exhibit a spectrum indicative of a propensity for a PPII-like or a turn-like conformation.

Characteristic CD Spectral Features for Proline-Related Conformations

| Conformation | Positive Band (nm) | Negative Band (nm) |

|---|---|---|

| Polyproline II (PPII) Helix | ~220-230 | ~190-205 nih.gov |

| β-Sheet | ~195 | ~217 americanpeptidesociety.org |

| α-Helix | ~190 | ~208 and ~222 americanpeptidesociety.org |

| Random Coil | Less defined peaks americanpeptidesociety.org |

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. This technique is sensitive to the local conformation and hydrogen bonding environment. For Boc-α-propyl-DL-Pro-OH, the FTIR spectrum would be dominated by characteristic absorption bands of the Boc group, the carboxylic acid, and the pyrrolidine ring.

Based on data for Boc-L-proline, the following table lists the expected major vibrational frequencies for Boc-α-propyl-DL-Pro-OH. nih.gov

Expected FTIR Vibrational Frequencies for Boc-α-propyl-DL-Pro-OH

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (Alkyl) | 2850-2980 |

| C=O stretch (Carboxylic acid) | 1720-1740 |

| C=O stretch (Boc urethane) | 1680-1700 |

| CH₂/CH₃ bending | ~1450 |

| C-N stretch | ~1160 |

X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for Boc-α-propyl-DL-Pro-OH is not publicly available, data from the closely related compound, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline, offers valuable insights into the expected solid-state conformation. researchgate.net

In the solid state, the pyrrolidine ring is expected to adopt a specific puckered conformation, likely an envelope or twisted form. researchgate.net The Boc group will have a defined orientation relative to the ring, and the crystal packing will be stabilized by intermolecular hydrogen bonds, primarily involving the carboxylic acid group. The α-propyl group's orientation will be such that it minimizes steric clashes with the rest of the molecule and neighboring molecules in the crystal lattice.

The following table presents crystallographic data for N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline as a representative example. researchgate.net

Representative Crystallographic Data for an α-Substituted Boc-Proline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.4777 |

| b (Å) | 12.4283 |

| c (Å) | 13.1550 |

| Volume (ų) | 1713.04 |

| Pyrrolidine Ring Pucker | Envelope |

Role in Peptide and Peptidomimetic Design and Conformational Control

Design Principles for Incorporating α-Substituted Prolines into Peptidic Architectures

The design of peptides incorporating α-substituted prolines like Boc-alpha-propyl-DL-Pro-OH is predicated on the ability of these residues to impose severe conformational constraints on the peptide backbone. nih.gov Unlike the 19 other proteinogenic amino acids, proline's cyclic side chain already restricts the backbone dihedral angle φ (phi). embopress.orgquora.com The addition of a bulky propyl group at the α-carbon further confines the allowable conformational space, providing a predictable method for structural engineering.

Proline is well-established as a residue that disrupts canonical secondary structures like α-helices and β-sheets, often being found at the ends of these structural elements or within turn regions. sigmaaldrich.comnih.govreddit.com The introduction of an α-propyl group amplifies this effect and can be used to nucleate specific non-canonical structures.

β-Turn Induction : α-substituted prolines are potent inducers of β-turn conformations, particularly when placed at the i+1 position of a turn sequence. nih.gov The steric bulk of the α-propyl group forces the peptide backbone to adopt a folded conformation. For instance, studies on α-methylproline, a less sterically demanding analog, have demonstrated its remarkable tendency to promote β-turns. nih.gov This effect is expected to be even more pronounced with the larger propyl substituent. The constrained dihedral angles of α-propyl-proline can effectively lock a peptide sequence into a specific turn type, which is crucial for molecular recognition processes.

Helical Structures : While standard proline is considered a helix breaker, proline-rich sequences can form a unique left-handed helical structure known as a polyproline II (PPII) helix. embopress.orgnih.gov The PPII conformation is an important motif in protein-protein interactions. embopress.org Incorporating α-propyl-proline into such sequences can modulate the stability and geometry of the PPII helix. Furthermore, due to its rigid structure, α-propyl-proline is often found to be compatible with the N-terminus of α-helices, where it can act as a helix initiator by restricting the conformational freedom of the initial residues. reddit.com Proline-aromatic sequences, in particular, have been identified as loci to nucleate turns and helices in proteins. researchgate.net

| Structural Element | Effect of α-Propyl-Proline Incorporation | Rationale |

| β-Turn | Potent inducer, especially at the i+1 position. | Steric hindrance from the α-propyl group forces a folded backbone conformation. |

| α-Helix | Acts as a "breaker" within the helix but can serve as a nucleating agent at the N-terminus. | The cyclic structure and lack of an amide proton disrupt the hydrogen-bonding pattern of the helix, but its rigidity can stabilize the initial turn. quora.comnih.gov |

| Polyproline II (PPII) Helix | Modulates helical stability and pitch. | The restricted backbone angles influence the overall helical parameters of the proline-rich sequence. embopress.org |

The conformational behavior of proline in a peptide is governed by two key equilibria: the cis-trans isomerization of the preceding peptide bond (ω angle) and the puckering of the five-membered pyrrolidine (B122466) ring (endo vs. exo). nih.govnih.gov The α-propyl group exerts profound control over both through steric and stereoelectronic effects.

Steric Effects : The primary influence of the α-propyl group is steric. It creates significant van der Waals clashes that severely restrict the main-chain dihedral angles (φ, ψ) to a small region of the Ramachandran plot, far more so than unsubstituted proline. nih.govquora.com This steric hindrance also strongly disfavors the cis conformation of the preceding Xaa-Pro peptide bond, as the substituent on the preceding residue would clash with the α-propyl group. Consequently, α-propyl-proline acts as a robust trans-bond inducer. nih.gov

Stereoelectronic Effects : While the propyl group itself is electronically neutral, its steric demands influence the electronic distribution within the peptide backbone. The forced planarity and the preference for a trans amide bond are consequences of minimizing both steric and electronic repulsion. The ring pucker is also affected; the bulky α-substituent influences the energetic preference for the Cγ-exo or Cγ-endo pucker, which in turn correlates with the main chain conformation. nih.gov For example, an exo ring pucker is associated with more compact conformations like the PPII helix and stabilizes the trans amide bond. nih.gov

| Conformational Feature | Influence of α-Propyl Group | Primary Reason |

| φ, ψ Dihedral Angles | Highly restricted conformational space. | Steric hindrance from the bulky alkyl group. nih.gov |

| ω Amide Bond Isomerism | Strong preference for the trans isomer. | Minimization of steric clashes between the α-propyl group and the preceding residue's side chain. nih.gov |

| Ring Pucker | Biases the endo/exo equilibrium. | The substituent influences the puckering to achieve the lowest energy state, which correlates with backbone torsion angles. nih.gov |

Application as a Conformationally Constrained Peptidomimetic Scaffold

Peptidomimetics are compounds designed to mimic the essential structural features of a peptide while offering advantages such as increased stability against proteolysis, better bioavailability, and enhanced receptor affinity. nih.gov this compound is an exemplary building block for creating such molecules.

The ability of α-propyl-proline to induce specific secondary structures, such as β-turns, makes it an ideal scaffold for the rational design of ligands. sigmaaldrich.com In many biological processes, the activity of a peptide is dependent on the precise three-dimensional arrangement of a few key side chains that form a binding epitope. By incorporating this compound, a peptide chemist can lock the backbone into the desired bioactive conformation, ensuring that the critical side chains are presented to the target receptor in the optimal orientation for binding. This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity and specificity.

While rigidity is a key feature, controlled flexibility is also vital for function. The strategic placement of α-propyl-proline allows for the development of peptide analogs where specific regions are rigidified while others remain flexible. This approach is useful for designing allosteric modulators, which need to adopt different conformations upon binding to their target. acs.org For example, introducing α-propyl-proline into a flexible loop can stabilize that region, transforming an agonist into an antagonist by preventing a conformational change required for activation. This modular approach to controlling flexibility allows for the fine-tuning of a peptide analog's biological activity. researchgate.netumn.edu

Influence on Protein Folding and Stability through Proline Editing Concepts

The folding of a protein into its functional three-dimensional structure is a complex process, and the cis-trans isomerization of Xaa-Pro peptide bonds is often a rate-limiting step. sigmaaldrich.complos.orgnih.gov The concept of "proline editing," which involves the site-specific replacement of proline with engineered analogs, offers a powerful strategy to manipulate protein folding and stability. nih.govresearchgate.netumn.edu

Furthermore, the conformational rigidity of α-propyl-proline contributes to the thermodynamic stability of the folded protein. nih.gov It reduces the conformational entropy of the unfolded state more than a standard proline residue does, which decreases the free energy difference between the folded and unfolded states. quora.com This "entropic stabilization" can make the protein more resistant to denaturation by heat or chemical agents. Judicious replacement of specific proline residues with this compound could therefore be a viable strategy for engineering proteins with enhanced stability and function.

Engineering of Protein-Protein Interactions (PPIs) via Constrained Proline Analogs

Protein-protein interactions (PPIs) are fundamental to a vast array of cellular processes, and their dysregulation is often implicated in various diseases. This makes them attractive targets for therapeutic intervention. However, the large and often shallow binding interfaces of PPIs present a significant challenge for the design of small-molecule inhibitors. Peptides and peptidomimetics that mimic one of the interacting protein partners have emerged as a promising strategy to modulate these interactions.

The incorporation of constrained amino acids, such as alpha-substituted proline analogs, into these peptides is a key strategy for enhancing their therapeutic potential. Proline's inherent rigidity already introduces significant conformational constraints into a peptide backbone. The addition of a substituent at the alpha-carbon, as seen in alpha-propyl-proline, further restricts the available conformational space. This pre-organization of the peptide into a specific bioactive conformation can lead to several advantages in the context of engineering PPIs:

Increased Binding Affinity: By reducing the entropic penalty associated with the peptide adopting its bound conformation, conformational constraint can lead to a significant increase in binding affinity for the target protein.

Enhanced Specificity: A more rigidly defined peptide structure can lead to more specific interactions with the target protein, reducing off-target effects.

Improved Proteolytic Stability: The steric hindrance provided by the alpha-substituent can protect the peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in biological systems.

While specific research data on the direct application of this compound in the engineering of protein-protein interactions is not extensively available in publicly accessible literature, the principles guiding the use of other alpha-alkylated proline analogs provide a strong rationale for its potential utility. For instance, studies with alpha-methyl-proline have demonstrated its ability to induce specific secondary structures and enhance the biological activity of peptides.

The propyl group in this compound, being larger than a methyl group, is expected to exert an even greater conformational constraint. The choice between different alpha-alkyl substituents allows for the fine-tuning of the conformational properties of the peptide to optimize its interaction with a specific protein target.

Table 1: Comparison of Proline and its alpha-Alkyl Analogs

| Compound Name | Structure | Key Features | Potential Impact on PPIs |

| Proline | Pyrrolidine ring | Induces kinks in peptide chains, restricts backbone torsion angles. | Can disrupt secondary structures at PPI interfaces or stabilize turns. |

| alpha-Methyl-proline | Methyl group at the alpha-carbon | Further restricts conformational freedom compared to proline. | Can enhance binding affinity and stability of peptide inhibitors. |

| alpha-Propyl-proline | Propyl group at the alpha-carbon | Expected to impose a greater steric and conformational constraint than alpha-methyl-proline. | Potentially allows for more precise control over peptide conformation for targeting specific PPIs. |

It is important to note that while the theoretical advantages are clear, the successful application of constrained proline analogs like this compound in PPI modulation requires careful consideration of the specific target and the desired mode of interaction. The increased rigidity can sometimes be detrimental if the peptide needs a certain degree of flexibility to adapt to the binding site of the target protein. Therefore, the rational design of peptidomimetic inhibitors often involves the synthesis and evaluation of a series of analogs with varying degrees of conformational constraint to identify the optimal structure.

Molecular Recognition and Interaction Mechanisms of α Propyl Proline Moieties

Computational Probing of Ligand-Biomolecule Interactions

Computational methods are indispensable tools for predicting and analyzing the interactions between small molecules like α-substituted proline analogs and their biological targets. These in silico techniques provide insights into binding modes and affinities, guiding further drug design and development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For α-propyl proline moieties, docking studies can elucidate how the α-propyl group influences the binding orientation within a protein's active site compared to unsubstituted proline.

Docking simulations would likely predict that the carboxylate group of Boc-alpha-propyl-DL-Pro-OH forms crucial electrostatic interactions, such as salt bridges with positively charged residues (e.g., arginine, lysine) or hydrogen bonds with polar residues in the active site. The pyrrolidine (B122466) ring itself can engage in van der Waals and hydrophobic interactions. The novel α-propyl group would be expected to occupy a hydrophobic pocket within the binding site, potentially displacing water molecules and contributing favorably to the binding energy through the hydrophobic effect. The stereochemistry at the α-carbon will be a critical determinant of the precise fit and orientation, with one stereoisomer likely showing a more favorable binding mode than the other. In studies of proline analog inhibitors of proline dehydrogenase (PRODH), different ring orientations are observed for various analogs, highlighting the sensitivity of binding mode to subtle structural changes. nih.gov

| Moiety of this compound | Potential Interacting Residues | Type of Interaction | Predicted Contribution to Binding |

|---|---|---|---|

| Carboxylate (-COOH) | Arg, Lys, His, Ser, Thr | Electrostatic (Salt Bridge), Hydrogen Bonding | High (Key anchoring interaction) |

| Pyrrolidine Ring | Leu, Val, Ile, Phe | Hydrophobic, Van der Waals | Moderate |

| α-Propyl Group | Trp, Phe, Leu, Met | Hydrophobic | Moderate to High (Depends on pocket) |

| Boc Protecting Group | Solvent or peripheral residues | Steric, potential minor hydrophobic | Variable (can be a hindrance or minor contributor) |

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of two ligands that differ by a small structural modification. nih.gov In the context of this compound, FEP could be employed to calculate the change in binding free energy (ΔΔG) when transitioning from a known ligand (e.g., proline or a different α-substituted analog) to the α-propyl derivative.

The FEP calculation involves creating a thermodynamic cycle that connects the binding of the two ligands to the receptor. By simulating the non-physical "alchemical" transformation of one ligand into the other, both in the bound state and in solution, the relative binding free energy can be accurately determined. nih.gov This method accounts for changes in enthalpy and entropy upon binding, providing a more precise prediction of binding affinity than simpler scoring functions used in molecular docking. Such calculations would be crucial in a drug design campaign to quantitatively predict whether the α-propyl substitution enhances or diminishes binding potency.

Analysis of Intermolecular Interactions involving α-Substituted Proline Analogs

The specific chemical nature of the α-propyl proline moiety dictates the types of non-covalent interactions it can form within a biological target's binding site. These interactions are fundamental to the molecular recognition process.

Proline residues, despite lacking a traditional hydrogen bond donor on the backbone nitrogen, can participate in significant non-covalent interactions through their C-H bonds. nih.gov The C-H bonds on the proline ring, particularly at the α and δ positions, are polarized due to the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms, respectively. acs.orgnih.gov This polarization imparts a partial positive charge on the hydrogen atoms, allowing them to act as weak hydrogen bond donors in C-H/O and C-H/π interactions.

C-H/π Interactions: These occur when a polarized C-H bond from the proline ring interacts with the electron-rich π-face of an aromatic residue like tryptophan, tyrosine, or phenylalanine. nih.govchemrxiv.org The α-propyl group in this compound could sterically influence the ability of the α-C-H to participate in such interactions, potentially favoring interactions with other C-H bonds on the pyrrolidine ring.

Binding specificity is achieved through a combination of shape complementarity and a favorable balance of intermolecular forces. For α-propyl proline analogs, hydrophobic and electrostatic interactions are the primary drivers of binding.

Hydrophobic Contributions: The pyrrolidine ring of proline is inherently hydrophobic, and the addition of an α-propyl group significantly increases the nonpolar surface area of the molecule. This enhanced hydrophobicity can lead to stronger binding in receptors with well-defined hydrophobic pockets. The favorable change in free energy associated with the hydrophobic effect comes from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the receptor upon binding. nih.gov

Electrostatic Contributions: The primary electrostatic contribution comes from the negatively charged carboxylate group (at physiological pH). This group seeks out positively charged or polar environments in the binding site, forming strong, directional interactions that are crucial for anchoring the ligand in a specific orientation. The Boc protecting group, with its carbonyl oxygen, can also act as a hydrogen bond acceptor.

| Interaction Type | Contributing Moiety | Nature of Contribution | Significance for Specificity |

|---|---|---|---|

| Hydrophobic | α-Propyl group, Pyrrolidine ring | Favorable entropy from water release | High (requires a complementary nonpolar pocket) |

| Electrostatic | Carboxylate group | Strong, directional ionic bonds/H-bonds | Very High (often determines orientation) |

Case Studies in Enzyme Active Site Interactions (e.g., mechanism of binding)

A relevant case study for understanding the binding of α-substituted proline analogs is the inhibition of proline dehydrogenase (PRODH). PRODH is an enzyme that catalyzes the first step in proline catabolism and is a target for cancer therapy. nih.gov Studies on a series of proline-like compounds as inhibitors for PRODH have revealed key structural features for binding. nih.govrsc.org

In the active site of PRODH, the carboxylate group of the proline analogs is essential for binding, forming hydrogen bonds with active site residues. The pyrrolidine ring fits into a pocket, but its orientation can vary depending on the substituents. For example, in the case of cyclobutane (B1203170) carboxylic acid binding to PRODH, the active site compresses to allow for nonpolar contacts with residues like Leu513. nih.govrsc.org

For a hypothetical inhibitor like this compound, the binding mechanism to an enzyme like PRODH would likely involve:

Initial Recognition: The carboxylate group would guide the inhibitor into the active site, forming key electrostatic interactions.

Induced Fit: The α-propyl group would probe for a nearby hydrophobic sub-pocket. The flexibility of the enzyme's active site may allow for conformational changes to accommodate the bulky propyl group, similar to the compression observed with other analogs. rsc.org

Final Complex Formation: The final bound conformation would be a balance of favorable hydrophobic interactions from the α-propyl group and the pyrrolidine ring, and the strong anchoring effect of the carboxylate group's electrostatic interactions. The Boc group would likely be positioned towards the solvent-exposed region of the active site.

| Compound | Ki (mM) |

|---|---|

| S-(–)-tetrahydro-2-furoic acid | 0.3 |

| Cyclobutane-1,1-dicarboxylic acid | ~1.5 |

| Cyclobutanecarboxylic acid | 1.9 |

| Cyclopropanecarboxylic acid | 3.1 |

| Cyclopentanecarboxylic acid | 6.2 |

| (2S)-oxetane-2-carboxylic acid | ~1.5 |

Investigating Interactions with Protein Domains (e.g., SH3 domains)

The interaction between proline-rich sequences and SH3 domains is a cornerstone of intracellular signaling pathways, mediating the assembly of protein complexes involved in processes ranging from cytoskeletal organization to cell growth regulation. ucsf.edu The binding of these proline-rich motifs is largely dictated by the ability of the proline residues to facilitate the formation of a left-handed polyproline type II (PPII) helix. bohrium.comnih.gov This helical conformation presents a specific hydrophobic surface that docks into a complementary groove on the SH3 domain, which is typically lined with conserved aromatic residues. ucsf.edu

The introduction of an α-propyl group to the proline ring represents a significant modification that can be expected to influence this interaction. While direct experimental data on the binding of this compound to SH3 domains is not extensively available in the public literature, we can infer potential effects based on the established principles of SH3-ligand recognition.

Key Molecular Interactions in SH3 Domain Binding:

SH3 domains recognize their ligands through a combination of hydrophobic and electrostatic interactions. The core PxxP motif provides the primary binding determinant, with the proline residues fitting into hydrophobic pockets on the SH3 domain surface. nih.gov Flanking residues, often charged amino acids like arginine or lysine, contribute to binding affinity and specificity by forming salt bridges with acidic residues on the SH3 domain. nih.govnih.gov

The specificity of the interaction is not solely dependent on the PxxP core but is also influenced by the surrounding amino acid sequence of the ligand and the specific residues within the binding pocket of the SH3 domain. nih.gov It has been shown that even single amino acid substitutions in the SH3 domain can alter its binding specificity. nih.gov

Potential Impact of the α-Propyl Group:

The addition of an α-propyl group to the proline ring would introduce steric bulk and alter the local hydrophobicity. This modification could have several consequences for the interaction with an SH3 domain:

Conformational Restriction: The propyl group might further restrict the conformational freedom of the proline ring, potentially pre-disposing it to a conformation that is either more or less favorable for binding to the SH3 domain.

Steric Hindrance: The additional bulk of the propyl group could sterically clash with residues in the binding pocket of the SH3 domain, thereby weakening or preventing the interaction. The extent of this effect would depend on the specific topology of the SH3 domain's binding surface.

Altered Hydrophobic Interactions: The propyl group would increase the hydrophobicity of the proline moiety. This could potentially lead to enhanced hydrophobic interactions with the aromatic residues in the SH3 binding groove, provided that the steric fit is favorable.

| Feature of SH3-Ligand Interaction | Potential Effect of α-Propyl Group on Proline | Rationale |

| PPII Helix Formation | May alter the propensity to adopt a PPII helix. | The bulky propyl group could influence the backbone dihedral angles of the peptide. |

| Hydrophobic Interactions | Could either enhance or disrupt hydrophobic contacts. | Increased hydrophobicity may strengthen binding if sterically accommodated; otherwise, it may cause clashes. |

| Binding Specificity | Likely to alter the specificity for different SH3 domains. | The unique shape and size of the modified proline would likely favor binding to SH3 domains with complementary binding pockets. |

| Binding Affinity (Kd) | Expected to change significantly. | The net effect of altered conformation, sterics, and hydrophobicity would impact the overall binding energy. |

Advanced Research Applications and Future Directions

Development of Modified Amino Acid-Based Biomaterials

The introduction of modified amino acids like Boc-alpha-propyl-DL-Pro-OH into biomaterial design is a burgeoning field with significant promise. The specific structural alterations imparted by such modifications can lead to materials with unique and tunable properties.

Integration into Polymer and Polypeptide Synthesis for Novel Material Properties

The synthesis of polymers and polypeptides incorporating α-substituted amino acids such as this compound can result in materials with altered secondary structures and new functionalities. The presence of the α-propyl group introduces steric hindrance that can influence the conformational flexibility of the polymer backbone. This can lead to the formation of more rigid or, conversely, more disordered structures compared to those containing natural proline.

For instance, proline is known to act as a disruptor of secondary structures like α-helices and β-sheets. The addition of an α-propyl group is expected to further enhance this disruptive effect, which can be harnessed to control the folding and assembly of polypeptides. This controlled disruption can be a powerful tool in designing polymers with specific mechanical and thermal properties.

| Property | Effect of α-Propyl Proline Incorporation |

| Secondary Structure | Potential for increased disruption of α-helices and β-sheets. |

| Conformational Rigidity | Increased steric hindrance may lead to a more defined, albeit altered, backbone conformation. |

| Material Properties | Potential for novel mechanical, thermal, and self-assembly characteristics. |

Applications in Scaffolding and Self-Assembly

The ability of peptides to self-assemble into well-defined nanostructures, such as hydrogels, makes them excellent candidates for tissue engineering scaffolds. The inclusion of proline and its derivatives can significantly impact these self-assembly processes. nih.gov While proline can disrupt β-sheet formation, which is often a key driver of self-assembly into nanofibers, strategic placement of α-substituted prolines can be used to modulate the morphology and properties of the resulting scaffolds. nih.gov

The α-propyl group in this compound can influence the packing of peptide chains, potentially leading to the formation of novel nanostructures. By controlling the sequence and placement of this modified amino acid, researchers can design scaffolds with tailored porosity, mechanical strength, and biological activity, crucial for promoting cell growth and tissue regeneration.

| Application | Role of α-Propyl Proline |

| Tissue Engineering Scaffolds | Modulation of self-assembly to create scaffolds with specific architectures and properties. |

| Hydrogel Formation | Control over the gelation process and the mechanical characteristics of the resulting hydrogel. |

| Nanostructure Design | Potential to direct the formation of unique, non-natural nanostructures for various biomedical applications. |

α-Substituted Prolines as Probes for Mechanistic Enzymatic Studies

Modified amino acids are invaluable tools for investigating the mechanisms of enzyme action. α-Substituted prolines, including α-propyl proline, can be used as probes to study enzymes that recognize or process proline-containing substrates. The steric bulk of the α-propyl group can provide insights into the size and shape of an enzyme's active site.

By incorporating α-propyl proline into a peptide substrate, researchers can assess how the modification affects enzyme binding and catalysis. For example, a decrease in enzymatic activity could indicate that the α-propyl group sterically hinders the proper positioning of the substrate in the active site. Such studies are crucial for understanding enzyme specificity and for the rational design of enzyme inhibitors.

| Enzyme Class | Potential Application of α-Propyl Proline Probe |

| Prolyl Peptidases | Investigating substrate specificity and active site topology. |

| Prolyl Isomerases | Studying the role of steric factors in the cis-trans isomerization of proline residues. |

| Collagenases | Probing the recognition of the collagen triple helix. |

Strategies for Enhancing Peptide Stability and Bioavailability through α-Substitution

A major challenge in the development of therapeutic peptides is their poor stability and bioavailability. Peptides are susceptible to degradation by proteases, which limits their therapeutic efficacy. Chemical modifications, such as the introduction of non-natural amino acids, can significantly improve these properties.

The α-propyl group in this compound provides steric hindrance that can protect the adjacent peptide bonds from enzymatic cleavage. researchgate.net This increased resistance to proteolysis can lead to a longer half-life of the peptide in the body. Furthermore, the increased lipophilicity imparted by the propyl group may enhance the peptide's ability to cross cell membranes, thereby improving its oral bioavailability.

| Strategy | Mechanism of α-Propyl Proline |

| Increased Proteolytic Stability | Steric shielding of the peptide backbone from protease attack. |

| Enhanced Bioavailability | Increased lipophilicity may improve absorption across biological membranes. |

| Improved Pharmacokinetics | Longer half-life and potentially reduced dosing frequency. |

Emerging Methodologies for Deeper Understanding of Proline Analog Bioconjugation

Bioconjugation, the covalent attachment of molecules to biomolecules, is a powerful technique for creating novel therapeutics, diagnostics, and research tools. Proline and its analogs present unique opportunities for site-specific bioconjugation.

Recent advancements have focused on developing chemoselective methods for modifying proline residues. For example, enzymatic oxidative coupling can be used to introduce ketone handles onto N-terminal proline residues, which can then be further functionalized. nih.govresearchgate.netrsc.org While these methods have not yet been specifically applied to α-propyl proline, they represent a promising direction for the site-specific modification of peptides containing this analog. A deeper understanding of how the α-propyl group influences the reactivity of the proline nitrogen will be crucial for developing efficient and specific bioconjugation strategies for this unique amino acid.

| Methodology | Potential Application for α-Propyl Proline |

| Enzymatic Ligation | Site-specific modification of N-terminal α-propyl proline residues. |

| Oxidative Coupling | Introduction of chemical handles for further functionalization. |

| Click Chemistry | Development of α-propyl proline derivatives with bioorthogonal functional groups. |

Q & A

Q. What are the key safety considerations when handling Boc-alpha-propyl-DL-Pro-OH in laboratory settings?

- Methodological Answer : this compound is classified under acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) per OSHA HCS guidelines . Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Storage should adhere to guidelines for moisture-sensitive compounds (e.g., desiccated at 2–8°C) . Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. How is this compound utilized in peptide synthesis?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group protects the amine during solid-phase peptide synthesis (SPPS). The alpha-propyl modification introduces steric bulk, which can influence peptide backbone conformation. For coupling, activate the carboxylic acid group with reagents like HBTU/DIPEA in DMF. Deprotection uses TFA to remove the Boc group while retaining other side-chain protections .

Q. What solvents are compatible with this compound for experimental workflows?

- Methodological Answer : The compound is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) at concentrations ≤10 mM for SPPS. For analytical HPLC, a mobile phase of acetonitrile/water (0.1% TFA) is recommended. Avoid aqueous solutions at neutral pH due to potential hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer : Steric hindrance from the alpha-propyl group may reduce coupling efficiency. Strategies include:

- Using high-efficiency coupling reagents (e.g., PyBOP or OxymaPure/DIC).

- Extending reaction times (2–4 hours) and monitoring via Kaiser test.

- Incorporating pseudoproline dipeptides to reduce aggregation .

Q. What analytical techniques validate the purity and stereochemical integrity of this compound in synthetic workflows?

- Methodological Answer :

Q. How does the racemic (DL) nature of this compound impact peptide structure-activity relationships (SAR)?

- Methodological Answer : The DL mixture introduces conformational heterogeneity, which may affect peptide folding and bioactivity. To mitigate:

Q. What strategies resolve contradictory data in this compound-mediated peptide aggregation studies?

- Methodological Answer : Contradictions in aggregation propensity may arise from solvent choice, temperature, or sequence context. Standardize protocols by:

- Conducting Thioflavin T assays under controlled pH and ionic strength.

- Comparing aggregation kinetics via dynamic light scattering (DLS) across multiple peptide batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.